molecular formula C18H19BrN2O2 B235373 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide

Cat. No. B235373
M. Wt: 375.3 g/mol
InChI Key: KJHUHJWNDRIWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BML-210 is a member of the phenylacetamide class of compounds and has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory cytokines and prostaglandins. N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide may also act by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects
Studies have shown that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide can have a number of biochemical and physiological effects. These include reducing the production of inflammatory cytokines, reducing the infiltration of inflammatory cells, and reducing pain in animal models of inflammatory and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide in lab experiments is that it is a relatively straightforward compound to synthesize. This means that it can be readily produced in a laboratory setting. Additionally, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have potential therapeutic properties, which makes it an attractive compound for further study.
One limitation of using N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide in lab experiments is that its mechanism of action is not fully understood. This means that further research is needed to fully elucidate the compound's therapeutic potential. Additionally, the effects of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide on human subjects are not yet known, which means that further research is needed to determine its safety and efficacy in humans.

Future Directions

There are a number of future directions that could be pursued in the study of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide. One area of research that could be explored is the compound's potential as an anti-inflammatory agent. This could involve further studies to determine the compound's mechanism of action and its effects on different types of inflammatory conditions.
Another area of research that could be explored is the compound's potential as an analgesic agent. This could involve further studies to determine the compound's effects on different types of pain, as well as its mechanism of action.
Finally, further research is needed to determine the safety and efficacy of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide in humans. This could involve clinical trials to determine the compound's effects on different types of inflammatory and pain conditions, as well as its safety profile.

Synthesis Methods

The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide involves a multi-step process that starts with the reaction of 3-bromo-4-nitroaniline and morpholine in the presence of a base to form 3-bromo-4-(4-morpholinyl)aniline. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to form N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide. The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research that has focused on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is its anti-inflammatory properties. Studies have shown that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide can inhibit the production of inflammatory cytokines and reduce the infiltration of inflammatory cells, suggesting that it may have potential as an anti-inflammatory agent.
Another area of research that has focused on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is its analgesic properties. Studies have shown that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide can reduce pain in animal models of inflammatory and neuropathic pain, suggesting that it may have potential as an analgesic agent.

properties

Product Name

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

N-(3-bromo-4-morpholin-4-ylphenyl)-2-phenylacetamide

InChI

InChI=1S/C18H19BrN2O2/c19-16-13-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22)

InChI Key

KJHUHJWNDRIWGM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Br

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.